molecular formula C20H18Cl2N2O3 B12468377 N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B12468377
M. Wt: 405.3 g/mol
InChI Key: YYTXKGKVYZOGLL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group and a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multiple steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.

    Construction of the bicyclic structure: This step may involve cyclization reactions to form the octahydro-4,6-ethenocyclopropa[f]isoindol structure.

    Amide bond formation: The final step involves the coupling of the dichlorophenyl intermediate with the bicyclic structure to form the propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The dichlorophenyl group can undergo substitution reactions to replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the development of new therapeutics.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other dichlorophenyl derivatives or bicyclic amides. Examples include:

  • N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide
  • N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)butanamide

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide lies in its specific structural features, such as the position of the dichlorophenyl group and the nature of the bicyclic structure. These features may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C20H18Cl2N2O3/c21-14-4-1-9(7-15(14)22)23-16(25)5-6-24-19(26)17-10-2-3-11(13-8-12(10)13)18(17)20(24)27/h1-4,7,10-13,17-18H,5-6,8H2,(H,23,25)

InChI Key

YYTXKGKVYZOGLL-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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